molecular formula C21H19ClN6O3S B164133 N-(4-((3-Azido-9-acridinyl)amino)-3-methoxyphenyl)methanesulfonamide monohydrochloride CAS No. 125783-39-3

N-(4-((3-Azido-9-acridinyl)amino)-3-methoxyphenyl)methanesulfonamide monohydrochloride

Cat. No. B164133
M. Wt: 470.9 g/mol
InChI Key: XVFIYUXZQUOUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-((3-Azido-9-acridinyl)amino)-3-methoxyphenyl)methanesulfonamide monohydrochloride is a chemical compound that has been synthesized for scientific research purposes. This compound is commonly referred to as AMS, and it has been used extensively in research to study the mechanism of action, biochemical and physiological effects, and potential applications in medicine.

Mechanism Of Action

The mechanism of action of AMS involves the binding of the compound to DNA, resulting in the inhibition of DNA replication and transcription. This leads to the accumulation of DNA damage and ultimately, cell death. The selectivity of AMS for cancer cells is thought to be due to the higher rate of DNA replication in cancer cells compared to normal cells.

Biochemical And Physiological Effects

AMS has been shown to induce cell death in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. AMS has also been shown to inhibit the growth of tumors in animal models. In addition, AMS has been shown to induce DNA damage and activate DNA repair mechanisms.

Advantages And Limitations For Lab Experiments

One of the advantages of using AMS in lab experiments is its selectivity for cancer cells, which allows for the study of cancer cell biology and potential cancer therapies. However, AMS has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.

Future Directions

There are several future directions for research on AMS, including the development of more effective synthesis methods, the study of the compound's potential as a cancer therapy, and the exploration of its potential in other areas of medicine, such as infectious diseases. Additionally, further research is needed to understand the mechanism of action of AMS and its potential side effects.

Synthesis Methods

The synthesis method of AMS involves several steps, including the reaction of 3-azido-9-acridinecarboxylic acid with 3-methoxyaniline to form the intermediate compound, followed by the reaction of the intermediate with methanesulfonyl chloride to form the final product, AMS. The synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

AMS has been extensively used in scientific research, particularly in the field of cancer research. AMS has been shown to selectively target cancer cells, making it a potential candidate for cancer therapy. AMS has also been used in the study of DNA damage and repair mechanisms, as well as in the study of protein-protein interactions.

properties

CAS RN

125783-39-3

Product Name

N-(4-((3-Azido-9-acridinyl)amino)-3-methoxyphenyl)methanesulfonamide monohydrochloride

Molecular Formula

C21H19ClN6O3S

Molecular Weight

470.9 g/mol

IUPAC Name

N-[4-[(3-azidoacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C21H18N6O3S.ClH/c1-30-20-12-14(26-31(2,28)29)8-10-18(20)24-21-15-5-3-4-6-17(15)23-19-11-13(25-27-22)7-9-16(19)21;/h3-12,26H,1-2H3,(H,23,24);1H

InChI Key

XVFIYUXZQUOUGY-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)N=[N+]=[N-].Cl

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)N=[N+]=[N-].Cl

Other CAS RN

125783-39-3

synonyms

3-azido-AMSA
3-azidoamsacrine
N-(4-((3-azido-9-acridinyl)amino)-3-methoxyphenyl)methanesulfonamide

Origin of Product

United States

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